

# "tert-Butyl (2,2-dimethoxyethyl)carbamate" CAS number and molecular weight

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## Compound of Interest

Compound Name: *tert-Butyl (2,2-dimethoxyethyl)carbamate*

Cat. No.: *B142885*

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## In-depth Technical Guide: tert-Butyl (2,2-dimethoxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl (2,2-dimethoxyethyl)carbamate**, a key intermediate in organic synthesis. While a specific CAS number for this compound is not readily available in public databases, this guide details its synthesis, starting from its precursor, 2,2-dimethoxyethanamine, and outlines relevant experimental protocols.

## Core Compound Data

Direct CAS number and molecular weight for **tert-butyl (2,2-dimethoxyethyl)carbamate** are not indexed in major chemical databases. However, the compound is synthesized from the commercially available precursor, 2,2-dimethoxyethanamine (also known as aminoacetaldehyde dimethyl acetal). The properties of this precursor are well-documented and essential for the synthesis of the target compound.

Table 1: Physicochemical Properties of 2,2-Dimethoxyethanamine

Property	Value	Citations
CAS Number	22483-09-6	[1][2][3][4][5][6][7][8]
Molecular Formula	C <sub>4</sub> H <sub>11</sub> NO <sub>2</sub>	[3][6][7][9]
Molecular Weight	105.14 g/mol	[3][6][9]
Boiling Point	135-139 °C/95 mmHg	[1][2]
Density	0.965 g/mL at 25 °C	[1][2]
Refractive Index	n <sub>20</sub> /D 1.417	[1][2]

## Synthesis of tert-Butyl (2,2-dimethoxyethyl)carbamate

The synthesis of **tert-butyl (2,2-dimethoxyethyl)carbamate** involves the protection of the primary amine of 2,2-dimethoxyethanamine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to yield the target carbamate.

## Experimental Protocol: Boc Protection of 2,2-Dimethoxyethanamine

This protocol is adapted from standard procedures for the Boc protection of primary amines.

Materials:

- 2,2-Dimethoxyethanamine (Aminoacetaldehyde dimethyl acetal)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Triethylamine (Et<sub>3</sub>N) or N,N-Diisopropylethylamine (DIPEA) as a base
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)

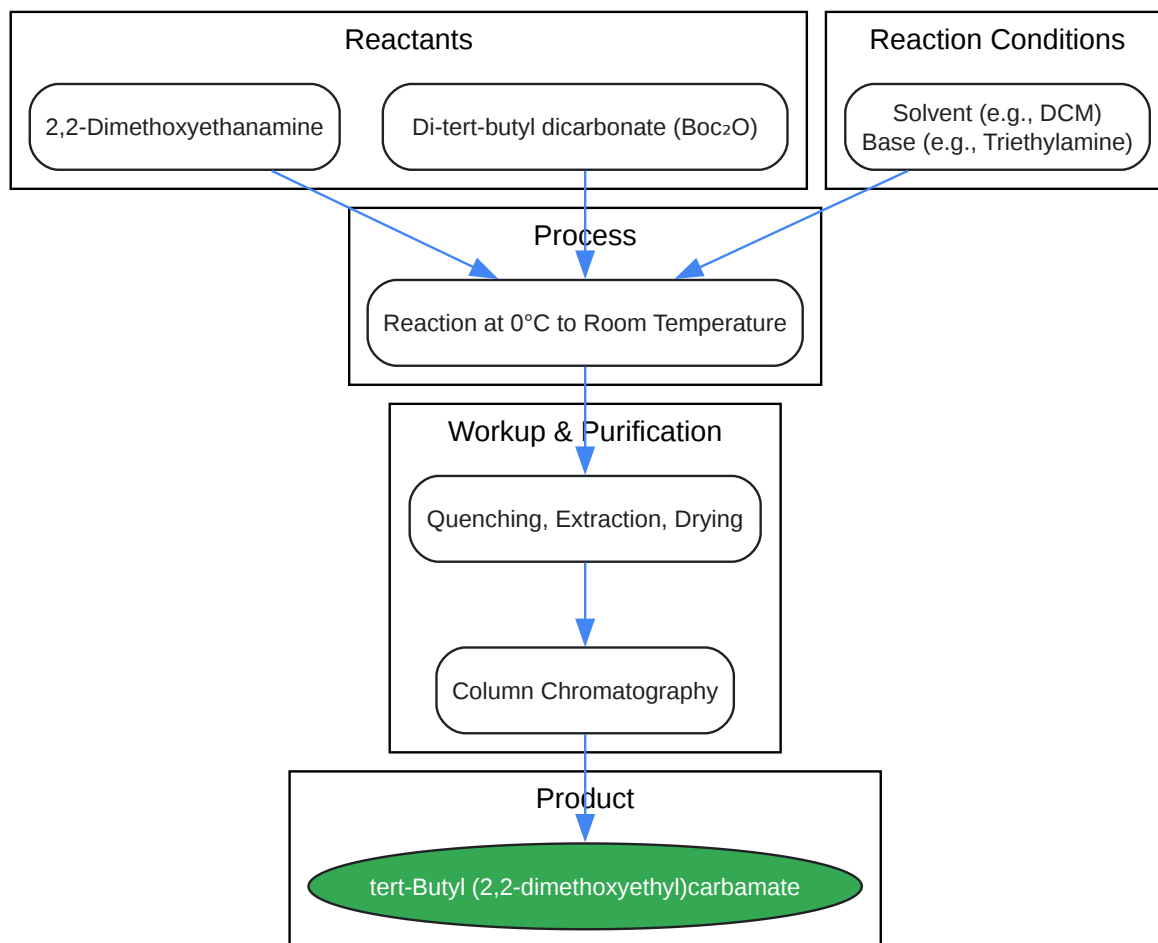
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware and magnetic stirrer

#### Procedure:

- Dissolve 2,2-dimethoxyethanamine (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
- Add the base (e.g., triethylamine, 1.1 equivalents) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ , 1.05 equivalents) in the same solvent to the stirred mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water or saturated aqueous  $\text{NaHCO}_3$ .
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product, **tert-butyl (2,2-dimethoxyethyl)carbamate**, can be purified by column chromatography on silica gel if necessary.

## Experimental Workflow Visualization

The following diagram illustrates the synthesis of **tert-butyl (2,2-dimethoxyethyl)carbamate**.



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Caption: Synthesis workflow for **tert-butyl (2,2-dimethoxyethyl)carbamate**.

## Applications in Drug Development

Carbamates are a significant class of compounds in medicinal chemistry and drug design. The tert-butoxycarbonyl (Boc) protecting group is widely used in the synthesis of complex molecules, including pharmaceuticals, due to its stability under various conditions and its ease of removal under acidic conditions. While specific signaling pathways involving **tert-butyl (2,2-dimethoxyethyl)carbamate** are not documented due to its nature as a synthetic intermediate, its precursor and similar structures are utilized in the synthesis of various biologically active molecules. For instance, aminoacetaldehyde dimethyl acetal is a key intermediate in the

synthesis of drugs like ivabradine and praziquantel.[2] The Boc-protected form allows for selective modifications at other parts of a molecule without affecting the protected amine.

## Conclusion

**tert-Butyl (2,2-dimethoxyethyl)carbamate** serves as a valuable, albeit not commercially cataloged, intermediate in organic synthesis. Its preparation from 2,2-dimethoxyethanamine is a straightforward process that enables chemists to perform further synthetic transformations. The data and protocols provided in this guide are intended to support researchers in the efficient synthesis and utilization of this compound in their drug discovery and development endeavors.

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Address: 3281 E Guasti Rd  
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